16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Description
The target compound belongs to a class of pentacyclic molecules characterized by fused aromatic and heterocyclic systems. Its structure includes a cyclohexyl substituent at position 16, oxygen atoms at positions 12 and 18 (dioxa), and a nitrogen atom at position 16 (aza). The pentacyclic framework consists of five interconnected rings, creating a rigid scaffold.
Properties
IUPAC Name |
16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-21-15-8-4-5-9-16(15)22(27)24-20(21)17-10-11-19-18(23(17)29-24)12-25(13-28-19)14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOJOPOVRDLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of cyclohexyl and other functional groups. Common reagents used in these reactions include cyclohexyl bromide, various organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog with 2-Phenylethyl Substituent
Compound : 16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione
- Molecular Formula: C₂₆H₁₉NO₄ (vs. inferred C₂₄H₂₃NO₄ for the cyclohexyl analog) .
- Crystallography: Not reported, but similar pentacyclic structures show chair/envelope conformations in fused rings and C–H···O/N interactions in crystal packing .
14-Methoxy-2,16-dioxapentacyclo[7.7.5.0¹,²¹.0³,⁸.0¹⁰,¹⁵]henicosa-3(8),10,12,14-tetraene-7,20-dione
- Molecular Formula: C₂₀H₁₇NO₃ .
- Key Differences :
- Substituent: Methoxy group at position 14 enhances electron density, influencing reactivity and hydrogen bonding.
- Ring System: Contains fused xanthene and cyclohexane rings. Two xanthene rings adopt envelope conformations, while the cyclohexane ring is in a chair conformation .
- Bioactivity: Exhibits antiviral and anti-inflammatory properties, attributed to xanthene derivatives .
- Synthesis : Palladium(II) chloride-catalyzed reaction of 3-methoxysalicylaldehyde with 1,3-cyclohexanedione in acetonitrile .
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
- Molecular Formula: C₂₀H₁₇NO₃ .
- Key Differences: Substituents: Hydroxy and methyl groups at positions 17, 1, and 6. Crystal Packing: O–H···O hydrogen bonds form chains along the [010] direction, with C–H···O/C interactions creating a 3D network . Geometry: Ethanoanthracene-dicarboximide moiety adopts a roof-like geometry (124.9° dihedral angle between benzene rings) .
3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione
Comparative Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Crystallographic Data Comparison
Research Findings and Implications
- Substituent Effects : The cyclohexyl group in the target compound likely enhances lipophilicity compared to aromatic substituents (e.g., 2-phenylethyl), impacting solubility and membrane permeability. Methoxy and hydroxy groups in analogs influence hydrogen bonding and bioactivity .
- Conformational Flexibility : Chair/envelope conformations in fused rings (e.g., xanthene, cyclohexane) suggest adaptability in binding to biological targets .
- Synthetic Strategies : Palladium-catalyzed reactions and multi-step condensations are effective for synthesizing complex pentacyclic frameworks .
Biological Activity
Structural Overview
The compound features a unique pentacyclic structure with multiple functional groups, including dioxas and azas, which contribute to its chemical reactivity and biological interactions. The presence of the cyclohexyl group may influence its lipophilicity and membrane permeability.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, certain pentacyclic compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the p53 pathway and inhibition of angiogenesis.
Case Study: In Vitro Antitumor Activity
A notable study conducted on structurally related compounds demonstrated that they could inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 3.8 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have shown efficacy against various bacterial strains.
Research Findings
In a comparative study, derivatives of similar compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the core structure enhanced antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Neuroprotective Effects
Emerging research suggests that compounds with complex cyclic structures may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Experimental Evidence
A study involving animal models demonstrated that administration of similar compounds resulted in improved cognitive function and reduced markers of oxidative stress in the brain.
The biological activity of “16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione” is likely mediated through several mechanisms:
- Cell Cycle Arrest : Induction of G1/S phase arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
